12-Oxo-eicosatetraenoic acid is primarily sourced from the enzymatic metabolism of arachidonic acid, a polyunsaturated fatty acid found in cell membranes. It belongs to the class of oxo-eicosanoids, which are oxygenated derivatives of eicosanoids that play critical roles in cellular signaling and inflammation. Other related compounds include 5-oxo-ETE and 15-oxo-ETE, which share similar biosynthetic pathways but differ in their structural configurations and biological activities .
The synthesis of 12-oxo-ETE involves several key steps:
The typical reaction conditions involve maintaining a controlled pH environment and using specific buffers to optimize enzyme activity during the oxidation process.
The molecular structure of 12-oxo-eicosatetraenoic acid can be represented as follows:
The structural configuration contributes to its reactivity and interaction with biological receptors, influencing its signaling capabilities within cells .
12-Oxo-eicosatetraenoic acid participates in various biochemical reactions:
These reactions underscore the compound's role as a mediator in inflammatory processes.
The mechanism by which 12-oxo-eicosatetraenoic acid exerts its effects involves several key steps:
Data suggest that these actions are critical for effective immune responses during tissue injury or infection.
The physical properties of 12-oxo-eicosatetraenoic acid include:
Chemical properties include:
These properties influence its handling in laboratory settings.
12-Oxo-eicosatetraenoic acid has several important applications in scientific research:
Research continues into its diverse roles within biological systems, highlighting its significance in health and disease management.
This comprehensive analysis underscores the importance of 12-oxo-eicosatetraenoic acid within biochemistry and pharmacology, paving the way for future studies aimed at understanding its full potential in therapeutic applications.
12-Oxo-ETE is formally designated as 12-oxo-5Z,8Z,10E,14Z-eicosatetraenoic acid under International Union of Pure and Applied Chemistry (IUPAC) nomenclature. This name specifies:
Table 1: Structural Features of 12-Oxo-ETE
Feature | Description |
---|---|
Molecular Formula | C₂₀H₃₀O₃ |
Molecular Weight | 318.45 g/mol |
Systematic Name | 12-Oxo-5Z,8Z,10E,14Z-eicosatetraenoic acid |
Carbonyl Position | Carbon-12 |
Double Bond System | Conjugated diene between C8–C9 (cis) and C10–C11 (trans), isolated cis bonds at C5–C6 and C14–C15 |
The α,β-unsaturated carbonyl system (between C10–C11–C12=O) renders 12-oxo-ETE electrophilic, facilitating Michael addition reactions with cellular nucleophiles such as glutathione or cysteine residues. Mass spectrometry analysis reveals a characteristic carboxylate anion at m/z 319 [M-H]⁻, with collision-induced dissociation generating diagnostic fragments at m/z 179 (C₁₀H₁₁O₂⁻) and m/z 139 (C₈H₁₁O⁻), indicative of cleavages adjacent to the oxo group. Stereochemical variants exist: enzymatic synthesis typically yields the 12R configuration, while non-enzymatic oxidation produces racemic mixtures [6] [7].
The dominant enzymatic pathway involves Epidermis-Type Lipoxygenase 3 (eLOX3, gene symbol ALOXE3). This enzyme acts as a hydroperoxide isomerase, converting the precursor 12(R)-hydroperoxyeicosatetraenoic acid (12(R)-HpETE) into two products:
eLOX3 exhibits strict stereospecificity for the 12(R)-HpETE enantiomer over the 12(S) isomer. This reaction occurs predominantly in epithelial tissues like skin and cornea, linking 12-oxo-ETE synthesis to epidermal barrier homeostasis. The hepoxilin co-product can be hydrolyzed by soluble epoxide hydrolase 2 to trioxilin derivatives, but 12-oxo-ETE represents a terminal metabolite in this pathway [7] [3].
The precursor 12(R)-HpETE is synthesized by Arachidonate 12-Lipoxygenase, 12R Type (12R-LOX, gene symbol ALOX12B). This enzyme oxygenates arachidonic acid specifically at carbon-12 with R stereochemistry. Key attributes include:
Mutations in ALOX12B or ALOXE3 genes disrupt this pathway and are linked to autosomal recessive congenital ichthyosis, underscoring its physiological importance [7] [3].
Non-enzymatic formation occurs via free radical-mediated peroxidation of arachidonic acid:
This pathway dominates under conditions of oxidative stress (e.g., inflammation, UV exposure) or in tissues lacking ALOX12B/eLOX3. Unlike the enzymatic route, non-enzymatic synthesis lacks stereocontrol and generates complex isomer mixtures. Mass spectrometry distinguishes enzymatic (12R) from racemic products [9] [1].
Table 2: Comparative Features of Major Oxo-ETEs
Feature | 12-Oxo-ETE | 5-Oxo-ETE | 15-Oxo-ETE |
---|---|---|---|
Systematic Name | 12-Oxo-5Z,8Z,10E,14Z-ETE | 5-Oxo-6E,8Z,11Z,14Z-ETE | 15-Oxo-5Z,8Z,11Z,13E-ETE |
Primary Enzyme | eLOX3 (ALOXE3) | 5-Hydroxyeicosanoid dehydrogenase (5-HEDH) | 15-Hydroxyprostaglandin dehydrogenase |
Key Precursor | 12(R)-HpETE (from ALOX12B) | 5(S)-Hydroxyeicosatetraenoic acid | 15(S)-Hydroxyeicosatetraenoic acid |
Receptor Target | Not identified | Oxoeicosanoid receptor 1 (OXER1, GPR183) | Peroxisome proliferator-activated receptor γ (PPARγ) |
Cell Selectivity | Keratinocytes, epithelial cells | Eosinophils, neutrophils, monocytes | Macrophages, epithelial cells |
Biological Roles | Epidermal barrier function, hepoxilin synthesis | Chemotaxis, eosinophil activation, cancer survival | PPARγ activation, inflammation resolution |
Electrophilicity | Moderate (α,β-unsaturated ketone) | High (conjugated dienone system) | Moderate (α,β-unsaturated ketone) |
5-Oxo-ETE: Synthesized by NADP⁺-dependent oxidation of 5(S)-hydroxyeicosatetraenoic acid via 5-hydroxyeicosanoid dehydrogenase. Its production escalates during oxidative stress due to NADPH depletion. 5-Oxo-ETE is a potent agonist of the Gi/o-coupled Oxoeicosanoid receptor 1, driving chemotaxis in eosinophils (~10-fold more potent than 5-hydroxyeicosatetraenoic acid) and promoting cancer cell survival. Metabolism involves ω-oxidation (to 5-oxo-20-hydroxy-ETE) or reduction back to 5-hydroxyeicosatetraenoic acid [5] [8] [10].
15-Oxo-ETE: Formed by dehydrogenation of 15(S)-hydroxyeicosatetraenoic acid, primarily by 15-hydroxyprostaglandin dehydrogenase. It activates PPARγ, a nuclear receptor regulating lipid metabolism and inflammation resolution. 15-Oxo-ETE also inhibits 12-lipoxygenase with high potency (IC₅₀ = 1 μM), suggesting feedback regulation in eicosanoid pathways. Unlike 5-oxo-ETE, it lacks a known G-protein coupled receptor [4] [1].
Common Themes: All oxo-ETEs contain α,β-unsaturated carbonyls enabling covalent protein modification. They exhibit greater stability than hydroperoxide precursors and often serve as pathway termination products. Divergent bioactivities highlight the positional specificity of oxylipin signaling [1] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7